

Validation of LXR\beta Activation by XL041: A Comparative Analysis Using Reporter Assays

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Compound of Interest		
Compound Name:	XL041	
Cat. No.:	B606262	Get Quote

For researchers in drug discovery and development, robust and reliable methods for characterizing compound activity are paramount. This guide provides a comparative analysis of **XL041**, a known Liver X Receptor β (LXR β) agonist, utilizing data from reporter gene assays. The performance of **XL041** is compared with other common LXR agonists, supported by detailed experimental protocols and visual representations of the underlying biological and experimental frameworks.

Comparative Activation of LXR\beta by Various Agonists

The potency and efficacy of **XL041** in activating LXRβ have been quantified and compared to other well-established LXR agonists, such as T0901317 and GW3965. The following table summarizes the key quantitative data from in vitro transactivation and binding assays.



Compound	Target	Assay Type	Metric	Value	Reference
XL041 (BMS- 852927)	LXRβ	Transactivatio n Assay	% Efficacy	88%	[1]
LXRα	Transactivatio n Assay	% Efficacy	20%	[1]	
LXRβ	Binding Assay	Ki	12 nM	[1]	_
LXRα	Binding Assay	Ki	19 nM	[1]	_
Human Whole Blood Assay	Endogenous Target Gene Activation	EC50	9 nM	[2]	_
T0901317	LXRβ	Reporter Assay	Reference Agonist	-	[3]
GW3965	LXRβ	Reporter Assay	Reference Agonist	-	[3][4]

Note: The efficacy of **XL041** is reported relative to a full pan-agonist. Ki represents the binding affinity.

LXRβ Signaling Pathway

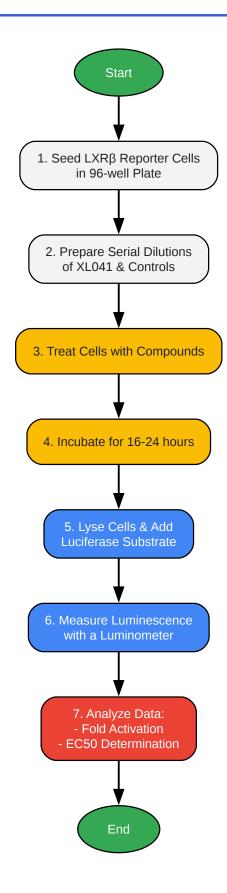
Liver X Receptors (LXRs) are nuclear receptors that play a crucial role in regulating cholesterol, fatty acid, and glucose metabolism, as well as inflammation.[5][6][7] There are two isoforms, LXR α and LXR β , which are encoded by distinct genes.[7][8] While LXR α expression is more restricted to metabolic tissues like the liver, adipose tissue, and macrophages, LXR β is ubiquitously expressed.[7][8][9]

Upon activation by endogenous oxysterols or synthetic agonists, LXRs form a heterodimer with the Retinoid X Receptor (RXR).[10] This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[10][11] Key target genes include ABCA1 and ABCG1, which are involved in cholesterol efflux.[1]









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